3-(tert-Butoxycarbonylamino)pyrrolidine

説明

BenchChem offers high-quality 3-(tert-Butoxycarbonylamino)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(tert-Butoxycarbonylamino)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

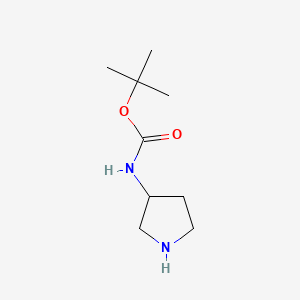

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-pyrrolidin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQJBEAXSOOCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871637 | |

| Record name | tert-Butyl pyrrolidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99724-19-3 | |

| Record name | 3-(tert-Butoxycarbonylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3-(Boc-amino)pyrrolidine: A Cornerstone Chiral Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of chiral building blocks is paramount for the synthesis of enantiomerically pure and potent drug candidates. Among these, 3-(Boc-amino)pyrrolidine has emerged as a versatile and highly valuable scaffold. Its rigid five-membered ring introduces conformational constraint, a desirable feature for enhancing binding affinity and selectivity to biological targets, while the protected amine functionality allows for its seamless integration into complex molecular architectures.[1][2][3] This guide provides a comprehensive technical overview of 3-(Boc-amino)pyrrolidine, covering its core physical and chemical properties, detailed synthetic and analytical protocols, and its significant applications in the development of novel therapeutics, with a focus on providing actionable insights for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

3-(Boc-amino)pyrrolidine, systematically named tert-butyl (pyrrolidin-3-yl)carbamate, possesses the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol .[4][5][][7] It is most commonly available as its (R) and (S) enantiomers, or as a racemic mixture. The stereochemistry at the C3 position is a critical determinant of the biological activity of the final drug molecule, making the choice of the correct enantiomer a crucial first step in any synthetic campaign.[3]

The physical properties can vary slightly depending on the isomeric form and purity. Below is a consolidated table of these properties based on available data.

| Property | (R)-3-(Boc-amino)pyrrolidine | (S)-3-(Boc-amino)pyrrolidine | Racemic 3-(Boc-amino)pyrrolidine |

| CAS Number | 122536-77-0[1][8] | 122536-76-9[5][7] | 99724-19-3[9] |

| Appearance | White to off-white or cream-colored solid/powder[1][8] | White to off-white powder or crystalline powder[4] | Solid[9] |

| Melting Point | 50-54 °C[1] | 50 °C[4] | 63-68 °C[9] |

| Boiling Point | 286.4 °C at 760 mmHg[1][10] | 286.4 °C at 760 mmHg[4][] | Not specified |

| Density | ~1.04 g/cm³[1][8][10] | ~1.04 g/cm³[4][] | Not specified |

| Solubility | Soluble in water, DMSO, and DMF[1] | Soluble in water[11] | Soluble in common organic solvents |

| Optical Rotation | [α]D²⁰ = +21 to +23° (c=1 in Methanol)[1] | [α]/D -21.5±2.0°, c = 1 in ethanol | Not applicable |

Synthesis and Purification

The synthesis of enantiomerically pure 3-(Boc-amino)pyrrolidine is a critical process that underpins its utility. A common and efficient laboratory-scale synthesis starts from a commercially available, orthogonally protected precursor, such as benzyl-protected (R)- or (S)-3-aminopyrrolidine.

Synthetic Protocol: From Benzyl-Protected 3-Aminopyrrolidine

This two-step protocol involves the protection of the exocyclic amine with the Boc group, followed by the removal of the benzyl group from the pyrrolidine nitrogen.

Step 1: Boc Protection of Benzyl-Protected (R)-3-Aminopyrrolidine

-

Objective: To selectively protect the primary amino group with a tert-butoxycarbonyl (Boc) group.

-

Causality: The use of di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base like triethylamine is a standard and high-yielding method for Boc protection. The base neutralizes the carboxylic acid byproduct, driving the reaction to completion. Tetrahydrofuran (THF) is an excellent solvent for this transformation due to its ability to dissolve both the starting materials and reagents.

Procedure:

-

In a round-bottom flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous THF.

-

To this solution, add triethylamine (1.2 equivalents) followed by the dropwise addition of benzyl-protected (R)-3-aminopyrrolidine (1.0 equivalent).[1]

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash with 1M NaOH, followed by three washes with water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield N-Boc, N-benzyl protected pyrrolidine.[1]

Step 2: Debenzylation to Yield (R)-3-(Boc-amino)pyrrolidine

-

Objective: To remove the N-benzyl protecting group to afford the free secondary amine of the pyrrolidine ring.

-

Causality: Catalytic hydrogenation is the method of choice for debenzylation as it proceeds under mild conditions and typically affords high yields with simple workup. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.

Procedure:

-

Dissolve the product from Step 1 in ethanol.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, balloon) at room temperature overnight.[1][12]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

-

Concentrate the filtrate under vacuum to obtain the final product, (R)-3-(Boc-amino)pyrrolidine.[1][12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. (R)-3-(Boc-amino)pyrrolidine(122536-77-0) 1H NMR spectrum [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. epubl.ktu.edu [epubl.ktu.edu]

- 12. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-(tert-Butoxycarbonylamino)pyrrolidine CAS 122536-76-9 supplier

Comprehensive Technical Guide on (S)-3-(tert-Butoxycarbonylamino)pyrrolidine (CAS 122536-76-9): Synthesis, Applications, and Strategic Sourcing

Executive Summary

In modern medicinal chemistry, the spatial orientation of functional groups is paramount to achieving high target affinity and minimizing off-target toxicity. (S)-3-(tert-Butoxycarbonylamino)pyrrolidine (CAS 122536-76-9), commonly referred to as (S)-3-Boc-aminopyrrolidine, serves as an indispensable chiral building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[]. By providing a conformationally restricted, basic pyrrolidine core with an orthogonally protected primary amine, this intermediate allows drug development professionals to systematically functionalize molecules without compromising stereochemical integrity. This guide details the physicochemical profiling, synthetic workflows, analytical validation, and sourcing strategies for this critical compound.

Physicochemical Profiling & Structural Causality

The utility of (S)-3-(Boc-amino)pyrrolidine lies in its structural duality. The secondary amine of the pyrrolidine ring is highly nucleophilic and ready for coupling via S_NAr (nucleophilic aromatic substitution) or amidation. Conversely, the primary amine is masked by a tert-butoxycarbonyl (Boc) group.

Causality of the Boc Protection Strategy: The Boc group is specifically chosen because it provides immense steric bulk and electronic deactivation, rendering the primary amine completely inert during the functionalization of the secondary nitrogen[]. Furthermore, the Boc group is highly stable to catalytic hydrogenation and basic conditions, yet it can be rapidly and cleanly cleaved under mild acidic conditions (e.g., TFA), offering perfect orthogonality to other protecting groups like Cbz or benzyl ethers.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Causality / Significance |

|---|---|---|

| CAS Number | 122536-76-9 | Unique identifier for regulatory compliance and precise sourcing[]. |

| Molecular Formula | C9H18N2O2 | Establishes the exact mass for stoichiometric reaction planning. |

| Molecular Weight | 186.25 g/mol | Critical for calculating equivalents in API coupling reactions. |

| Melting Point | 50–54 °C | The low melting point dictates that the solid must be stored at 2–8 °C to prevent degradation or melting during transit. |

| Boiling Point | 112 °C at 0.25 mmHg | Indicates high volatility under vacuum; requires caution during solvent evaporation. |

| Optical Rotation |[α]D -21.5° (c=1, EtOH) | Acts as a rapid, preliminary validation of the (S)-enantiomeric configuration. |

Synthetic Pathways & Mechanistic Insights

The synthesis of (S)-3-Boc-aminopyrrolidine is typically achieved through the selective deprotection of a doubly protected precursor. A highly efficient, field-proven method involves the hydrogenolysis of (S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinecarboxylic acid phenylmethyl ester (N-Cbz-(S)-3-Boc-aminopyrrolidine)[2].

Workflow for the synthesis and utilization of (S)-3-Boc-aminopyrrolidine in API development.

Step-by-Step Methodology: Hydrogenolysis Synthesis

-

Reaction Setup: Dissolve the N-Cbz-(S)-3-Boc-aminopyrrolidine precursor in methanol (e.g., 17.7 g in 400 mL)[2].

-

Catalyst Addition: Introduce 20% Palladium on Carbon (Pd/C)[2]. Causality: Pd/C specifically catalyzes the cleavage of the benzylic C-O bond of the Cbz group without affecting the Boc group.

-

Hydrogenation: Shake the mixture in a hydrogen atmosphere at 22°–26.5°C under 45–50.5 psi for approximately one hour[2]. Causality: Maintaining moderate pressure ensures rapid conversion while preventing the over-reduction of the pyrrolidine ring.

-

Isolation: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst, then remove the solvent in vacuo to yield the target compound[2].

Applications in API Development

The (S)-3-aminopyrrolidine core is a privileged scaffold in drug discovery. It is frequently utilized to impart basicity, improve aqueous solubility, and establish critical hydrogen-bonding networks within target kinase domains.

For instance, in the development of novel antimalarial agents, the (S)-3-aminopyrrolidine moiety has been successfully integrated into 2,8-disubstituted-1,5-naphthyridines to act as dual inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase (PvPI4K)[3]. Furthermore, it is a critical appendage in the design of highly potent, ATP-competitive Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.

Mechanism of action for an EGFR-inhibiting API utilizing the (S)-3-aminopyrrolidine scaffold.

Step-by-Step Methodology: Boc Deprotection Protocol for Final API

-

Reaction Setup: Dissolve the Boc-protected API intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Acid Introduction: Slowly add trifluoroacetic acid (TFA) (10.0 eq) dropwise at 0 °C. Causality: The tert-butyl ester cleavage proceeds via an S_N1-like mechanism generating a stable tert-butyl cation. Conducting the addition at 0 °C controls the exothermic protonation, minimizing the risk of the tert-butyl cation alkylating electron-rich moieties on the API before it eliminates to form isobutylene gas.

-

Reaction Monitoring: Allow the mixture to warm to 20–25 °C. Monitor via LC-MS until the evolution of isobutylene and CO2 ceases.

-

Quenching: Concentrate in vacuo, co-evaporate with toluene to remove residual TFA, and pass through a basic ion-exchange resin to yield the free amine API.

Quality Control & Self-Validating Analytical Protocols

To ensure the chiral integrity of (S)-3-(Boc-amino)pyrrolidine, polarimetry provides a preliminary bulk assessment, but it is highly susceptible to interference from chiral impurities. Therefore, a self-validating protocol utilizing Chiral High-Performance Liquid Chromatography (HPLC) is mandatory. This system is self-validating because the baseline resolution of the (S) and (R) enantiomers inherently proves the absence (or exact quantification) of the undesired stereoisomer, directly confirming the enantiomeric excess (ee%).

Step-by-Step Methodology: Determination of Enantiomeric Excess (ee) via Chiral HPLC

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.

-

Column Selection: Utilize an amylose-based chiral stationary phase column (e.g., Daicel Chiralpak® AD-H, 250 mm × 4.6 mm, 5 µm). Causality: The amylose tris(3,5-dimethylphenylcarbamate) stationary phase provides highly specific hydrogen bonding and steric interactions, effectively resolving the enantiomers.

-

Mobile Phase Configuration: Prepare an isocratic mobile phase of Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v). Causality: The 0.1% diethylamine (DEA) suppresses secondary interactions between the basic pyrrolidine nitrogen and residual silanols on the silica support, preventing peak tailing.

-

Detection: Monitor the eluent using a UV/Vis detector at 210 nm. Integrate the peak areas to calculate ee% = [(Area S - Area R) / (Area S + Area R)] × 100. High-quality batches should exhibit an ee of ≥ 95% to ≥ 98%[].

Supplier Evaluation & Strategic Sourcing

When transitioning from bench-scale discovery to clinical manufacturing, the sourcing of (S)-3-(Boc-amino)pyrrolidine must be tightly controlled. Researchers must evaluate suppliers based on the following criteria:

-

Traceability & Purity: Suppliers must provide a comprehensive Certificate of Analysis (CoA) that includes chiral HPLC data confirming ≥ 95% purity[4].

-

cGMP Capacity: For late-stage clinical development, the intermediate must be sourced from a facility with cGMP capabilities, ensuring strict environmental controls (e.g., Cleanroom Class 100,000) and rigorous cleaning validations[].

-

Scale-Up Reliability: The supplier must demonstrate the ability to scale production from kilogram to metric ton (MT) quantities without a drop in enantiomeric purity[].

Sources

3-Aminopyrrolidine Boc-Protected Derivatives: A Core Chiral Building Block in Modern Medicinal Chemistry

As a Senior Application Scientist, I frequently encounter the challenge of introducing chiral amine functionalities into complex pharmacophores without compromising structural integrity or synthetic yield. The 3-aminopyrrolidine scaffold, particularly in its Boc-protected forms, has emerged as an indispensable building block in drug discovery. Its unique geometry alters the physicochemical profile of drug candidates, driving advancements in antibacterial agents, neurotherapeutics, and targeted kinase inhibitors.

This technical guide dissects the structural significance, mechanistic applications, and self-validating synthetic protocols for 3-aminopyrrolidine Boc-protected derivatives, providing a causality-driven framework for medicinal chemists.

Physicochemical Profiling & Structural Significance

The strategic value of 3-aminopyrrolidine lies in its rigid, nitrogen-containing heterocyclic ring, which imparts distinct conformational restrictions. When integrated into a drug molecule, this moiety predictably shifts the compound's pKa, modulates its lipophilicity (logP), and often enhances metabolic stability against oxidative degradation.

To manage the reactivity of the primary or secondary amines during multi-step synthesis, the tert-butoxycarbonyl (Boc) protecting group is universally employed. The bulky tert-butyl moiety provides severe steric hindrance, preventing unwanted nucleophilic attacks, while remaining orthogonal to many other protecting group strategies.

Quantitative Data Summary

The following table summarizes the physicochemical properties of two critical positional isomers used in medicinal chemistry:

| Property | (R)-3-(Boc-amino)pyrrolidine | (R)-(+)-1-Boc-3-aminopyrrolidine |

| CAS Number | 122536-77-0 | 147081-49-0 |

| Molecular Formula | C₉H₁₈N₂O₂ | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol | 186.25 g/mol |

| Appearance | White to almost white crystalline solid | Liquid / Viscous Oil |

| Boiling Point | 286.4 °C at 760 mmHg | 243-244 °C |

| Density | 1.04 g/cm³ | 1.098 g/mL at 25 °C |

| Refractive Index | N/A | n20/D 1.472 |

Data aggregated from authoritative chemical repositories[1],.

Mechanistic Role in Drug Design

The incorporation of 3-aminopyrrolidine derivatives is not arbitrary; it is a calculated design choice to optimize target binding kinetics and bypass resistance mechanisms.

Antibacterials (Fluoroquinolones)

In the development of advanced fluoroquinolone antibiotics, replacing the traditional piperazinyl group at the C-7 position with a 3-aminopyrrolidine moiety drastically enhances antibacterial activity. This substitution improves the molecule's interaction with the bacterial DNA gyrase and topoisomerase IV cleavage complexes. C-alkylation at the 4-position of the 3-aminopyrrolidine moiety has been shown to enhance both in vitro and in vivo efficacy, successfully overcoming traditional quinolone-resistant bacterial strains[2].

CNS Therapeutics: nNOS Inhibitors & Muscarinic Agonists

In neuropharmacology, the spatial orientation of the amine is critical. For Neuronal Nitric Oxide Synthase (nNOS) inhibitors, specific enantiomers of pyrrolidinomethyl 2-aminopyridine derivatives induce a phenomenon known as "enzyme elasticity." The binding of the chiral pyrrolidine forces a conformational shift in the nNOS active site, generating a new binding pocket (a "hot spot") that drastically increases inhibitor affinity and selectivity over endothelial NOS (eNOS)[3].

Similarly, in the pursuit of schizophrenia treatments, (3S)-1-Boc-3-aminopyrrolidine serves as a vital precursor for synthesizing N-substituted oxindoles. These compounds act as highly selective partial agonists for M1 and M4 muscarinic acetylcholine receptors, reversing psychosis-like behaviors with minimal cardiac toxicity[4].

Pathway Visualization

Mechanistic pathway of nNOS inhibition driven by chiral pyrrolidine-induced enzyme elasticity.

Self-Validating Experimental Protocols

To ensure reproducibility and high enantiomeric purity, the synthesis of these derivatives must operate as a self-validating system. Below is the optimized, causality-driven protocol for the synthesis of (R)-3-(Boc-amino)pyrrolidine from its benzyl-protected precursor[1].

Phase 1: Boc Protection of Benzyl-Protected (R)-3-Aminopyrrolidine

-

Objective: Selectively protect the primary amine while leaving the benzyl-protected secondary ring nitrogen intact.

-

Causality of Reagents:

-

Tetrahydrofuran (THF): Chosen as a polar aprotic solvent to readily dissolve both the organic precursor and Boc anhydride, facilitating rapid reaction kinetics without competing as a nucleophile.

-

Triethylamine (TEA): Acts as a non-nucleophilic base. It scavenges acidic by-products, ensuring the primary amine remains in its highly reactive free-base form.

-

-

Procedure:

-

Dissolve 12.48 mmol of Di-tert-butyl dicarbonate (Boc anhydride) in 20 mL of anhydrous THF in a flame-dried reaction vessel.

-

Add 13.62 mmol of TEA, followed by 11.35 mmol of benzyl-protected (R)-3-aminopyrrolidine.

-

Stir under an argon atmosphere at room temperature for 2 hours.

-

-

In-Process Control (Self-Validation): Monitor the reaction via TLC (Ethyl Acetate/Hexane). The disappearance of the highly polar starting material and the emergence of a less polar spot confirms the successful addition of the lipophilic Boc group.

Phase 2: Chemoselective Debenzylation

-

Objective: Remove the benzyl protecting group to yield the final (R)-3-(Boc-amino)pyrrolidine product.

-

Causality of Reagents:

-

10% Pd/C & H₂ Gas: Heterogeneous catalytic hydrogenolysis is employed for its strict chemoselectivity. The palladium surface facilitates the oxidative addition and subsequent cleavage of the benzylic C-N bond. Crucially, the Boc carbamate is completely inert to these reductive conditions, preventing unwanted deprotection.

-

-

Procedure:

-

Dissolve the purified intermediate from Phase 1 in 20 mL of absolute ethanol.

-

Carefully add 0.310 g of 10% Pd/C.

-

Purge the vessel and stir under a hydrogen atmosphere (balloon pressure) at room temperature overnight.

-

Filter the mixture through a pad of Celite using ethyl acetate to safely remove the pyrophoric catalyst.

-

-

Validation & Quality Control: Concentrate the filtrate under vacuum. Analyze via ¹H NMR (CDCl₃). The complete absence of aromatic benzylic protons (multiplet at ~7.2-7.4 ppm) and the benzylic CH₂ singlet (~3.6 ppm), combined with the strong presence of the tert-butyl singlet (~1.4 ppm), validates the structural integrity and purity of the final product[1].

Workflow Visualization

Self-validating synthetic workflow for the preparation of (R)-3-(Boc-amino)pyrrolidine.

Conclusion

The integration of 3-aminopyrrolidine Boc-protected derivatives into medicinal chemistry workflows represents a masterclass in rational drug design. By leveraging the specific spatial geometries and orthogonal reactivity profiles of these chiral building blocks, scientists can systematically bypass bacterial resistance, induce targeted enzyme elasticity, and fine-tune receptor agonism. Strict adherence to chemoselective, self-validating synthetic protocols ensures that these complex pharmacophores can be scaled from exploratory bench chemistry to viable clinical candidates.

References

-

An In-depth Technical Guide to (R)-3-(Boc-amino)pyrrolidine - Benchchem.1

-

(R)-(+)-1-Boc-3-aminopyrrolidine 97 147081-49-0 - Sigma-Aldrich.

-

Discovery of Novel N-Substituted Oxindoles as Selective M1 and M4 Muscarinic Acetylcholine Receptors Partial Agonists - PMC (National Institutes of Health). 4

-

Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC (National Institutes of Health). 3

-

Studies on quinolone antibacterials. V. Synthesis and antibacterial activity of chiral 5-amino-7-(4-substituted-3-amino-1-pyrrolidinyl)-6- fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids and derivatives - PubMed. 2

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Studies on quinolone antibacterials. V. Synthesis and antibacterial activity of chiral 5-amino-7-(4-substituted-3-amino-1-pyrrolidinyl)-6- fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel N-Substituted Oxindoles as Selective M1 and M4 Muscarinic Acetylcholine Receptors Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

chiral building blocks 3-(Boc-amino)pyrrolidine for peptide synthesis

Title: Engineering Peptidomimetics: A Technical Whitepaper on 3-(Boc-amino)pyrrolidine in Advanced Synthesis

Executive Summary

The evolution of peptide-based therapeutics relies heavily on the integration of non-natural, conformationally constrained amino acids. Among these, 3-(Boc-amino)pyrrolidine—available in both (R)- and (S)-enantiomers—has emerged as a cornerstone chiral building block in modern medicinal chemistry (1)[1]. By providing a rigid cyclic scaffold with an orthogonally protected amino group, this intermediate enables the synthesis of highly stable, target-specific peptidomimetics and small-molecule drugs.

The Pharmacological Logic of the Pyrrolidine Scaffold

Incorporating 3-(Boc-amino)pyrrolidine into a molecular framework is not merely a structural variation; it is a deliberate pharmacological strategy designed to overcome the inherent weaknesses of native peptides.

-

Conformational Constraint: The five-membered pyrrolidine ring restricts the rotational degrees of freedom in the peptide backbone. This "locks" the molecule into a predefined bioactive conformation, significantly reducing the entropic penalty upon target binding and thereby increasing receptor affinity and selectivity (1)[1].

-

Metabolic Stability: Natural peptides are rapidly degraded by endogenous proteases. The non-natural cyclic nature of the pyrrolidine core provides steric shielding, conferring high resistance to enzymatic cleavage and extending the in vivo half-life of the therapeutic (1)[1].

-

Enhanced Lipophilicity: The hydrocarbon backbone of the ring enhances the overall lipophilicity of the peptide, which is a critical factor for facilitating passive diffusion across lipid bilayers and improving cell permeability (2)[2].

Caption: Logical flow of pharmacological advantages conferred by 3-(Boc-amino)pyrrolidine.

Physicochemical Profile

Understanding the physical properties of this building block is essential for optimizing reaction conditions, particularly regarding solubility and thermal stability during solid-phase peptide synthesis (SPPS).

Table 1: Key Physicochemical Properties (3)[3]

| Property | Value |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| CAS Number | 122536-77-0 (R-isomer), 122536-76-9 (S-isomer) |

| Appearance | White to almost white crystalline solid |

| Density | 1.04 g/cm³ |

| Boiling Point | 286.4 °C at 760 mmHg |

| Solubility | Soluble in Water, DMSO, and DMF |

Causality in Synthetic Workflows: Overcoming Steric Hindrance

The primary synthetic challenge when utilizing 3-(Boc-amino)pyrrolidine in peptide chain elongation is the steric environment of the secondary amine on the pyrrolidine ring. Once the growing chain is deprotected, this secondary nitrogen acts as the nucleophile for the next amino acid coupling. Because it is embedded within a ring, its nucleophilicity is sterically hindered compared to a primary amine (1)[1].

Causality of Reagent Selection: Standard carbodiimide coupling (e.g., EDC/HOBt) often results in incomplete reactions and promotes epimerization due to prolonged reaction times. To force the reaction to completion, highly reactive uronium salts (like HATU) or phosphonium salts (like PyBOP) are mandatory. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which accelerates the acylation of the hindered secondary amine via a neighboring group effect (4)[4].

Table 2: Coupling Reagent Comparison for 3-(Boc-amino)pyrrolidine (4)[4]

| Reagent System | Reactivity with Secondary Amines | Byproduct Removal | Recommended Use Case |

| EDC/HOBt | Low to Moderate | Easy (Water soluble) | Unhindered primary carboxylic acids |

| PyBOP | High | Moderate (Chromatography) | Routine hindered couplings |

| HATU | Very High | Moderate | Highly sterically hindered substrates |

Self-Validating Experimental Protocols

Protocol A: Preparation of the Chiral Building Block (Debenzylation)

To utilize the pyrrolidine ring in SPPS, the secondary amine must be free, while the primary amine remains orthogonally protected by the Boc group. This is achieved by debenzylating benzyl-protected (R)-3-(Boc-amino)pyrrolidine (3)[3].

-

Preparation: Dissolve the benzyl-protected intermediate (approx. 11.03 mmol) in 20 mL of absolute ethanol.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (0.310 g) carefully under an inert atmosphere (Argon) to prevent ignition.

-

Hydrogenation: Purge the vessel and stir the reaction mixture under a Hydrogen (H₂) atmosphere at room temperature overnight.

-

Validation Check (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the benzyl-adduct mass peak and the appearance of the [M+H]⁺ peak at m/z 187.1 confirms completion.

-

Workup: Filter the mixture through a pad of Celite using ethyl acetate to remove the Pd/C catalyst. Concentrate the filtrate under vacuum to yield the pure chiral building block.

Protocol B: HATU-Mediated Amide Coupling (Solution Phase)

This protocol is optimized for coupling a carboxylic acid to the sterically hindered secondary amine of 3-(Boc-amino)pyrrolidine (4)[4].

Caption: HATU-mediated amide coupling workflow for sterically hindered secondary amines.

-

Pre-activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 15 minutes. Causality: Pre-activation forms the active ester before the amine is introduced, minimizing side reactions.

-

Coupling: Add a solution of (R)-3-(Boc-amino)pyrrolidine (1.1 eq) in anhydrous DMF. Stir for 4-6 hours at room temperature.

-

Validation Check: Perform TLC or UPLC-MS. A positive coupling is indicated by the consumption of the starting amine.

-

Workup: Quench with water and extract with Ethyl Acetate.

-

Purification Logic: Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution. Causality: DMF is highly soluble in both water and ethyl acetate. The LiCl wash drastically increases the ionic strength of the aqueous phase, forcing DMF out of the organic layer and preventing contamination of the final product. Wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Applications in Targeted Therapeutics

The unique structural properties of 3-(Boc-amino)pyrrolidine have made it indispensable in modern drug discovery:

-

Neurological Therapeutics: It is a critical intermediate in the synthesis of potent and selective 5-HT7 receptor antagonists (e.g., PZ-1361), which possess significant antidepressant properties. Mechanochemical approaches have even been developed to optimize these couplings in the solid state (5)[5].

-

Anticancer Agents: The (S)-enantiomer is utilized as a building block to prepare 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives, which act as potent irreversible inhibitors against EGFR tyrosine kinases in oncology ().

-

Antibacterial Discovery: It serves as a precursor for N-benzyl-3-sulfonamidopyrrolidines, which are novel inhibitors of cell division in E. coli, and for the synthesis of "gyramides" targeting bacterial DNA gyrase (3)[3].

References

-

Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis. BenchChem. 1

-

Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. BenchChem. 4

-

An In-depth Technical Guide to (R)-3-(Boc-amino)pyrrolidine. BenchChem. 3

-

(S)-3-(Boc-amino)pyrrolidine. Chem-Impex. 2

-

(S)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-76-9. MilliporeSigma.

-

Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach. The Journal of Organic Chemistry - ACS Publications. 5

Sources

Thermodynamic Solubility Profiling of 3-(tert-Butoxycarbonylamino)pyrrolidine: Aqueous vs. Organic Matrices

Executive Summary

As a critical chiral building block in modern pharmaceutical synthesis, 3-(tert-Butoxycarbonylamino)pyrrolidine (often referred to as 3-(Boc-amino)pyrrolidine or tert-Butyl pyrrolidin-3-ylcarbamate) serves as a foundational scaffold for developing complex pharmacophores, including pyrido[3,4-d]pyrimidine derivatives and advanced quinolone antibiotics[1][2]. Whether utilizing the (R)-, (S)-, or racemic mixtures (CAS: 122536-77-0, 122536-76-9, and 99724-19-3, respectively), understanding its phase-distribution behavior is paramount for process optimization.

This technical guide provides an in-depth analysis of the molecule's solubility profile across aqueous and organic matrices. By dissecting the structural causality behind its solvation mechanics and establishing a self-validating analytical protocol, this whitepaper equips drug development professionals with the empirical frameworks necessary for efficient synthesis, extraction, and formulation.

Structural Causality and Solvation Mechanics

The solubility of 3-(Boc-amino)pyrrolidine is dictated by its distinct amphiphilic architecture. The molecule operates on the principle of "like dissolves like," but its dual-natured functional groups allow it to partition effectively across a wide range of dielectric constants[3].

-

The Pyrrolidine Core (Polar, Hydrophilic): The saturated nitrogen heterocycle contains a secondary amine (pKa ~ 12.37)[4]. In aqueous environments, this amine acts as both a hydrogen bond donor and acceptor, facilitating moderate to high water solubility. Depending on the pH of the aqueous matrix, protonation of this amine can further drastically increase aqueous solubility by forming a highly polar cationic species.

-

The Boc Protecting Group (Non-Polar, Lipophilic): The tert-butoxycarbonyl moiety is a bulky, hydrophobic group designed to sterically shield the primary/secondary amine during synthesis. This group relies on London dispersion forces and hydrophobic interactions, driving the molecule's exceptional solubility in organic solvents[3][].

Structural features dictating the biphasic solubility profile of 3-(Boc-amino)pyrrolidine.

Comparative Solubility Data Matrix

Because enantiomers exhibit identical solubility in achiral solvents, data for the (R)- and (S)- configurations can be synthesized to map the general solubility profile of the scaffold. The table below consolidates quantitative and semi-quantitative data from established chemical repositories.

| Solvent Matrix | Solubility Observation | Mechanistic Driver & Notes |

| Water (H₂O) | Soluble (Log S ~ -1.34 to -1.9) | Driven by hydrogen bonding at the pyrrolidine secondary amine. Classified algorithmically as "Very Soluble"[1][6]. |

| Methanol (MeOH) | Highly Soluble ("Almost Transparency") | Polar protic solvent that efficiently solvates both the polar amine core and the lipophilic Boc group[7]. |

| Dimethyl Sulfoxide (DMSO) | Good Solubility (≥ 100 mg/mL) | Strong solvation of the polar aprotic core; ideal for preparing high-concentration stock solutions for in vitro assays[3][8]. |

| N,N-Dimethylformamide (DMF) | Good Solubility | Similar polar aprotic solvation dynamics to DMSO; highly utilized in peptide coupling reactions[8]. |

| Chloroform (CHCl₃) | Slightly Soluble | Lacks strong hydrogen-bonding capacity; solvation relies primarily on dispersion forces interacting with the Boc group[4]. |

Self-Validating Protocol: Thermodynamic Solubility Determination

In pharmaceutical process chemistry, relying on kinetic dissolution (visual clarity) is insufficient. To determine the exact thermodynamic solubility of 3-(Boc-amino)pyrrolidine for process scale-up, a rigorous Isothermal Shake-Flask Method must be employed.

Furthermore, because 3-(Boc-amino)pyrrolidine lacks a conjugated π-system, standard UV-Vis detection is highly prone to solvent interference at low wavelengths (e.g., 210 nm for the carbamate carbonyl). Expert Insight: To ensure absolute trustworthiness, quantification must utilize a Universal Detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Step-by-Step Methodology

-

Solvent Saturation (Excess Solid): Add 50 mg of 3-(Boc-amino)pyrrolidine to 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer or Methanol) in a tightly sealed borosilicate glass vial. Causality: An excess of solid ensures the solution is saturated, forcing the system to reach its maximum thermodynamic capacity rather than a transient kinetic state.

-

Isothermal Equilibration: Mount the vials on an orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 hours, followed by 24 hours of static sedimentation. Causality: The two-stage agitation/sedimentation process prevents the suspension of micro-crystals, ensuring that only genuinely dissolved molecules remain in the supernatant.

-

Phase Separation: Carefully extract 0.5 mL of the supernatant and filter it through a 0.45 µm PTFE syringe filter. Critical Step: Discard the first 200 µL of the filtrate. Causality: Discarding the initial volume saturates any non-specific binding sites on the PTFE membrane, preventing artificially low concentration readings.

-

HPLC-CAD Quantification: Dilute the filtrate into the linear dynamic range of the instrument and inject it into an HPLC system equipped with a C18 column and a CAD.

-

Equilibrium Validation (The Self-Validating Step): Run parallel samples equilibrated for 48 hours and 72 hours. Causality: If the concentration delta between the 48h and 72h samples is <5%, thermodynamic equilibrium is empirically validated, proving the data is not a kinetic artifact.

Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Synthetic and Formulation Implications

The differential solubility of 3-(Boc-amino)pyrrolidine is heavily exploited in synthetic workflows:

-

Aqueous Workups: During functionalization of the secondary amine (e.g., nucleophilic substitution), unreacted polar byproducts can be washed away into the aqueous phase, while the lipophilic Boc-protected product is selectively retained in organic extraction solvents like ethyl acetate or dichloromethane (DCM)[8].

-

Deprotection Dynamics: The cleavage of the Boc group is typically performed using Trifluoroacetic Acid (TFA) in DCM[2][9]. The excellent solubility of the starting material in DCM ensures a homogenous reaction mixture, driving the deprotection to completion rapidly. Post-deprotection, the resulting free amine exhibits drastically increased water solubility, allowing for simple phase-separation purification.

Sources

- 1. (S)-3-(Boc-amino)pyrrolidine CAS 122536-76-9 [homesunshinepharma.com]

- 2. CN1037507A - Optically active pyridone carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]

- 6. 99724-19-3 | 3-Boc-Aminopyrrolidine | Amides | Ambeed.com [ambeed.com]

- 7. (+/-)-3-(Boc-amino)pyrrolidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Identification of Neuropeptide S Antagonists: Structure–Activity Relationship Studies, X-ray Crystallography, and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

3-(Boc-amino)pyrrolidine melting point and density data

Title: Thermodynamic and Volumetric Characterization of 3-(Boc-amino)pyrrolidine: A Technical Whitepaper

Introduction & Mechanistic Overview

3-(Boc-amino)pyrrolidine (C₉H₁₈N₂O₂) is a highly versatile chiral building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, including EGFR tyrosine kinase inhibitors and bacterial cell division inhibitors[1]. The molecule consists of a conformationally flexible pyrrolidine ring coupled with a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group.

As a Senior Application Scientist, I approach the physicochemical characterization of this compound not merely as a data-gathering exercise, but as a fundamental prerequisite for successful scale-up. The steric bulk of the Boc group significantly dictates the molecule's crystal lattice energy. Because the tert-butyl moiety restricts dense intermolecular hydrogen bonding between the secondary amine and the carbamate carbonyl, the compound exhibits a relatively low melting point and a moderate true density. Understanding these parameters is critical for optimizing crystallization, formulation, and long-term storage stability.

Physicochemical Data Presentation

Establishing baseline thermal and volumetric properties is critical for quality control. The enantiomerically pure forms—both (S)- and (R)-configurations—demonstrate distinct thermal behaviors compared to lower-purity or racemic variants.

Table 1: Consensus Physicochemical Properties of 3-(Boc-amino)pyrrolidine

| Property | (S)-3-(Boc-amino)pyrrolidine | (R)-3-(Boc-amino)pyrrolidine | Racemic / 95% Assay |

| CAS Number | 122536-76-9 | 122536-77-0 | 99724-19-3 |

| Melting Point | 50 °C | 50 °C | 63–68 °C |

| Density | 1.04 g/cm³ | 1.04 g/cm³ | N/A (Solid state variable) |

| Boiling Point | 112 °C at 0.25 mmHg | 286.4 °C at 760 mmHg | N/A |

| Appearance | White to off-white powder | White or cream-colored powder | Solid |

Data synthesized from authoritative sources including 2[2], 3[3], and .

Causality Insight: The pure enantiomers melt sharply at 50 °C[2][4], reflecting a uniform, albeit loosely packed, chiral crystal lattice. In contrast, the 95% assay variant exhibits a higher and broader melting range of 63–68 °C. This elevation is mechanistically indicative of a racemic compound (where opposite enantiomers pair efficiently in the unit cell, increasing the lattice energy) rather than a simple racemic conglomerate. The density of 1.04 g/cm³[2][4] is relatively low for a nitrogenous organic solid, directly resulting from the free volume introduced by the tert-butyl group's rotational dynamics.

Experimental Workflows: Self-Validating Protocols

To ensure data integrity for cGMP drug development, we cannot rely on standard capillary melting point tubes or liquid displacement pycnometry. The protocols below are designed as self-validating systems, incorporating internal orthogonal checks.

Protocol A: High-Precision Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) is mandatory here. Capillary methods fail to capture the enthalpy of fusion ( ΔHfus ), which is critical for identifying polymorphs of 3-(Boc-amino)pyrrolidine that may precipitate unexpectedly during scale-up.

-

Instrument Calibration: Calibrate the DSC using high-purity Indium ( Tm = 156.6 °C) and Zinc to ensure thermal accuracy within ±0.1 °C. Self-validation: Run an empty pan baseline prior to the sample to confirm zero heat flow drift.

-

Sample Preparation: Accurately weigh 2.0–5.0 mg of the 3-(Boc-amino)pyrrolidine sample into a standard aluminum DSC pan. Crimp the lid hermetically to prevent the sublimation of the volatile Boc-derivative before melting occurs.

-

Thermal Cycling:

-

Equilibrate the sample at 20 °C under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

-

Apply a linear heating ramp of 5 °C/min up to 100 °C.

-

-

Data Extraction: Analyze the thermogram to determine the extrapolated onset temperature ( Tonset ), which represents the true thermodynamic melting point, rather than the peak maximum. For the pure enantiomer, Tonset should strictly align with 50 °C[2].

Protocol B: True Density Determination via Helium Gas Pycnometry

Because 3-(Boc-amino)pyrrolidine has a low melting point and is highly soluble in many polar and non-polar liquid displacement media[3], gas pycnometry is the only reliable method to determine its true (skeletal) density without altering its physical state.

-

System Purge & Calibration: Purge the pycnometer with ultra-high purity (99.999%) Helium gas. Calibrate the reference chamber volume using a NIST-traceable steel calibration sphere.

-

Sample Loading: Transfer approximately 1.0 g of the dried powder into the sample cell. Causality note: The sample must be pre-dried under vacuum; residual moisture will artificially inflate the volume reading due to vapor pressure contributions.

-

Pressurization Cycle: Pressurize the reference chamber to a known pressure ( P1 ), then open the valve to expand the helium into the sample chamber ( P2 ). Helium, being an inert monatomic gas, penetrates all open pores down to the angstrom level without adsorbing onto the lipophilic Boc groups.

-

Volumetric Calculation: Utilize Boyle's Law ( P1V1=P2V2 ) to calculate the precise skeletal volume of the solid.

-

Density Derivation: Divide the exact analytical mass of the sample by the calculated skeletal volume to yield the true density (expected ~1.04 g/cm³[2]). Self-validation: Perform 5 consecutive pressurization cycles; the standard deviation must be < 0.005 g/cm³ to confirm the absence of sample outgassing or micro-leaks.

Workflow Visualization

The following diagram illustrates the logical progression and orthogonal validation of our analytical workflow.

Analytical workflow for thermodynamic and volumetric characterization.

References

- ChemicalBook. "(S)-3-(Boc-amino)pyrrolidine". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiP2aB_QyCmBRGGxLpfms1h65_Na1DzOlJi_UO2LnVDfWnshpjILdFhlEQ8_mQ3l6WdYqRWtSid9ZL46GUjGaxac2JweNkzJ5_3BC4arfmt-4TH3MjYQrNbNNuK-2rIX-Ai9T3h60AehjSRQU_kMwuqaXyi4Q0SWlGCG5DXTIv]

- Sigma-Aldrich. "3-(Boc-amino)pyrrolidine 95%". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4d3GkcRafRiM6-c3EaSV8frDnaqjmKV5rsPmCE5pQZ73wL4_EQeXCRWGQu_yyl2i06t3vNmTl0jdKruDpw3lV5qTTroI5B0BAXTFx9HZSXQ57v7MaY9pyVsy5yew0NC2XdO5lrPidKKKJ3kUhqCKzwbPzug==]

- Benchchem. "Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoJYzQksCvCJDY0iZqba6BEwsGKU1n3ZNUfPo8m4i6vLRiuwqZs47jy5C869hIE6OoGCYyY9diAYNN1YgZtHZMnGR9_xJvTwFCMWgvH2tIO7OyXL1AtDo4bLeEeUfpWIppN1QplLz5G-5b-4bGwf45PodXnj_3c_tDAiOZpLsms-QJeCzHnWquLrH36Y67vtyzMgub7xZLwV1tDL0C9A==]

- Home Sunshine Pharma. "(R)-3-(Boc-amino)pyrrolidine CAS 122536-77-0". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9-f944MZmzW57Iou97EItscwaz-5KiGlga0zcM_-5aSooBo74Ry0G3B0UISAa_QCauc0D9b0KpLhy9nHExBvOz25rj-eFjRV_a6NhwIgnB5tLlsdy1cMkpH7J3uYn1kp35VR1YUt97zQAEOXk7Bsg6nt1K0YoNavubj-VWwddh2d19VvyrxgtD_TEPrShfivZEfDHcwZeu7Sf]

- Home Sunshine Pharma. "(S)-3-(Boc-amino)pyrrolidine CAS 122536-76-9". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN8ZVPDtPWVeEpg-ztD5WYGUiEppePWyKA141t--dniL7M5Bi0Ip-UGLcK0MJqGptu39F4bHc4ZAlFWnXIx0Q9iSq6lKw7XT4wB6Am6HvoP_t5aNhENqodmIVIy5-8XgSTHixX4NT2AKU5msidxuSeoXYGE4vzJSIJ1MXBGVo-CDwj9kHMNxXFyUYGH2RtxSJtjvm9NQARXYoM]

Sources

- 1. (S)-3-(Boc-amino)pyrrolidine CAS 122536-76-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. (R)-3-(Boc-amino)pyrrolidine CAS 122536-77-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Advanced Technical Guide & Safety Data Profiling for 3-(tert-Butoxycarbonylamino)pyrrolidine

Executive Summary

In modern drug discovery, the architectural precision of chiral building blocks dictates the pharmacokinetic success of active pharmaceutical ingredients (APIs). 3-(tert-Butoxycarbonylamino)pyrrolidine (commonly known as 3-Boc-aminopyrrolidine) is an indispensable bifunctional synthon. Available in both racemic and enantiopure forms—specifically the (3R) and (3S) stereoisomers—it serves as a core scaffold in the synthesis of DNA gyrase inhibitors, AAK1 modulators, and advanced fluoroquinolone antibiotics[1][2].

This whitepaper transcends a standard Safety Data Sheet (SDS). It synthesizes physicochemical profiling, mechanistic toxicology, and self-validating experimental workflows to provide a comprehensive guide for handling and applying this critical reagent in high-throughput drug development.

Physicochemical Profiling & Structural Dynamics

The utility of 3-Boc-aminopyrrolidine lies in its structural duality. The tert-butoxycarbonyl (Boc) group provides immense steric bulk and orthogonal protection to the primary exocyclic amine. This shielding allows the secondary amine within the pyrrolidine ring—which remains highly nucleophilic—to selectively participate in coupling reactions without cross-reactivity[1].

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 3-(tert-Butoxycarbonylamino)pyrrolidine |

| CAS Registry Numbers | 99724-19-3 (Racemic)[3]122536-77-0 ((R)-enantiomer)[4]122536-76-9 ((S)-enantiomer)[5] |

| Molecular Formula | C₉H₁₈N₂O₂[6] |

| Molecular Weight | 186.25 g/mol [6] |

| Physical Appearance | White to light yellow solid/powder[7] |

| Solubility | Soluble in H₂O, Isopropanol, EtOAc, THF, DMF |

| Storage Conditions | 2–8 °C, under inert atmosphere (Argon/N₂)[8] |

Mechanistic Toxicology & GHS Safety Grounding

While standard SDS documentation lists regulatory codes, understanding the causality behind these hazards is critical for laboratory safety.

GHS Classification & Hazard Statements

Regulatory classifications for this compound can vary by supplier and enantiomeric purity. It is broadly classified under the following GHS hazard statements:

-

H315 / H314: Causes skin irritation / Causes severe skin burns[3][9].

-

H319 / H318: Causes serious eye irritation / Causes serious eye damage[3][9].

-

H335: May cause respiratory irritation[3].

The Mechanistic Cause: The secondary amine of the pyrrolidine ring is a strong base (pKa ~10.4). Upon contact with the physiological moisture of the skin or cornea, it undergoes an exothermic acid-base reaction, rapidly saponifying lipid bilayers and causing localized cellular necrosis. Furthermore, the lipophilic nature of the Boc group enhances the molecule's dermal penetration rate compared to unprotected pyrrolidine.

Self-Validating PPE & Engineering Controls

-

Glove Selection Logic: Standard latex gloves are insufficient. For handling the dry solid, Nitrile gloves (minimum 0.11 mm thickness) are required. However, if the compound is dissolved in polar aprotic solvents (e.g., DMF, DMSO) during synthesis, you must switch to Butyl rubber gloves . Nitrile degrades rapidly upon exposure to DMF, compromising the barrier and acting as an occlusive dressing that accelerates chemical burns.

-

Atmospheric Control: The compound must be handled and stored under an inert atmosphere (Argon or Nitrogen)[8]. Causality: The highly nucleophilic secondary amine readily absorbs atmospheric CO₂ to form carbamate salts. This degradation alters the molecular weight of the bulk powder, leading to stoichiometric imbalances in precision stoichiometric coupling reactions.

Stability and Degradation Pathways

The Boc protecting group is specifically chosen for its stability under basic and nucleophilic conditions, allowing the pyrrolidine nitrogen to be functionalized. However, it is highly labile under acidic conditions. Exposure to trace acids (e.g., HCl fumes in the lab) will trigger premature deprotection.

Mechanistic pathway of acid-catalyzed Boc deprotection and decarboxylation.

Experimental Workflow: Microwave-Assisted SNAr

3-Boc-aminopyrrolidine is frequently utilized in Nucleophilic Aromatic Substitution (SNAr) reactions to build complex heterocyclic scaffolds, such as pyrazolo[1,5-a]pyrimidine-based AAK1 modulators[2].

The following protocol details a self-validating microwave-assisted SNAr workflow.

Step-by-Step Methodology

-

Reagent Charging: In a microwave-safe sealed tube, combine 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq) and (S)-3-Boc-aminopyrrolidine (1.5 eq)[2]. Causality: An excess of the pyrrolidine ensures complete consumption of the valuable aryl halide.

-

Base and Solvent Addition: Add Triethylamine (TEA) (4.0 eq) and suspend the mixture in Isopropanol[2].

-

Causality: TEA acts as an acid scavenger. As the SNAr proceeds, HCl is generated. If not immediately neutralized by TEA, the localized acidic environment will prematurely cleave the Boc group. Isopropanol is selected because its high dipole moment efficiently absorbs microwave radiation, ensuring uniform heating.

-

-

Microwave Irradiation: Heat the sealed tube in a microwave reactor at 140 °C for 30 minutes[2].

-

Self-Validation Check (Crucial): Before proceeding, extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

-

Validation Logic: The reaction is only deemed complete when the Extracted Ion Chromatogram (EIC) confirms >95% consumption of the aryl halide. Unreacted starting material has a similar Rf value to the product, making downstream silica gel purification exceptionally difficult. If incomplete, re-subject to microwave heating in 10-minute increments.

-

-

Workup & Isolation: Strip the solvent in vacuo. Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash sequentially with distilled water and brine[2]. The organic layer is dried over MgSO₄, filtered, and concentrated.

-

Purification: Pass the crude product through a silica gel plug using EtOAc to yield the pure Boc-protected intermediate[2].

Step-by-step workflow for microwave-assisted SNAr utilizing 3-Boc-aminopyrrolidine.

References

- Fisher Scientific. "CAS RN 122536-77-0 | Fisher Scientific".

- Ambeed. "1188263-72-0 | tert-Butyl pyrrolidin-3-ylcarbamate hydrochloride".

- TCI Chemicals. "(3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine | 122536-76-9".

- ChemicalBook. "122536-77-0 | CAS数据库".

- Google Patents. "WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS...".

- Labfind. "[H51729] CAS 122536-76-9 | (S)-(-)-3-(Boc-amino)pyrrolidine, 98%".

- ChemScene. "Safety Data Sheet - 3-Boc-aminopyrrolidine".

- LookChem. "Cas 69045-84-7,2,3-Dichloro-5-(trifluoromethyl)pyridine".

- CymitQuimica. "Building Blocks - 99724-19-3".

Sources

- 1. 122536-77-0 | CAS数据库 [m.chemicalbook.com]

- 2. WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS RN 122536-77-0 | Fisher Scientific [fishersci.com]

- 5. (3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine | 122536-76-9 | TCI EUROPE N.V. [tcichemicals.com]

- 6. 1188263-72-0 | tert-Butyl pyrrolidin-3-ylcarbamate hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 7. Building Blocks | CymitQuimica [cymitquimica.com]

- 8. lookchem.com [lookchem.com]

- 9. labfind.co.kr [labfind.co.kr]

synthesis of 3-(tert-Butoxycarbonylamino)pyrrolidine from L-aspartic acid

Application Note: De Novo Synthesis of (S)-3-(tert-Butoxycarbonylamino)pyrrolidine from L-Aspartic Acid

Executive Summary & Strategic Context

(S)-3-(tert-Butoxycarbonylamino)pyrrolidine—commonly referred to as (S)-3-(Boc-amino)pyrrolidine—is an indispensable chiral building block in modern medicinal chemistry. Its rigid pyrrolidine core and selectively protected exocyclic amine make it a privileged scaffold in the design of fluoroquinolone antibiotics, PROTAC (Proteolysis Targeting Chimera) linkers, and novel G-protein coupled receptor (GPCR) antagonists[1].

Synthesizing this molecule from the "chiral pool" precursor L-aspartic acid is highly atom-economical. It preserves the essential (S)-stereocenter without requiring late-stage chiral resolution, providing a scalable pathway for drug development professionals[2].

Mechanistic Causality & Strategic Design

The transformation of an acyclic amino acid into a functionalized heterocycle requires precise control over chemoselectivity and protecting group dynamics. As a self-validating system, this protocol is designed around three causal pillars:

-

Chiral Pool Selection: L-aspartic acid inherently possesses the correct (S)-configuration at the α-carbon. During cyclization, this stereocenter maps directly to the C3 position of the target pyrrolidine ring, eliminating the need for asymmetric catalysis[2].

-

Orthogonal Protection Strategy: The primary amine of L-aspartic acid is protected with a tert-butyloxycarbonyl (Boc) group. The ring nitrogen, formed during cyclization, is protected with a benzyl (Bn) group. This orthogonality allows for the selective deprotection of the ring nitrogen in the final step via hydrogenolysis, while leaving the exocyclic amine masked for downstream pharmaceutical coupling.

-

Chemoselective Reduction (The Borane Advantage): The reduction of the intermediate succinimide (pyrrolidine-2,5-dione) to a pyrrolidine is the most critical step. Using a harsh reducing agent like Lithium Aluminum Hydride (LiAlH₄) would indiscriminately reduce the Boc carbamate to an N-methyl group. Instead, Borane-THF (BH₃·THF) is employed. Borane acts via a hydroboration-like mechanism, selectively reducing the electron-deficient imide carbonyls while ignoring the sterically hindered, electron-rich Boc carbamate.

Synthetic Workflow Visualization

Fig 1: Stepwise synthetic workflow from L-aspartic acid to (S)-3-(Boc-amino)pyrrolidine.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of (S)-1-Benzyl-3-(Boc-amino)pyrrolidine-2,5-dione

Objective: Cyclize N-Boc-L-aspartic acid into a succinimide framework.

-

Anhydride Formation: Suspend N-Boc-L-aspartic acid (1.0 eq) in acetic anhydride (3.0 eq). Stir at 45 °C for 3 hours until the solution clarifies, indicating the formation of N-Boc-L-aspartic anhydride. Concentrate under reduced pressure to remove acetic acid.

-

Amic Acid Formation: Dissolve the crude anhydride in anhydrous Tetrahydrofuran (THF) at 0 °C. Add benzylamine (1.05 eq) dropwise. Stir for 1 hour at room temperature.

-

Cyclodehydration: Add hexamethyldisilazane (HMDS, 1.5 eq) and a catalytic amount of anhydrous ZnCl₂ (0.1 eq). Reflux the mixture at 70 °C for 6 hours.

-

Workup: Quench with water, extract with Ethyl Acetate (EtOAc), and wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate to yield the benzyl-protected succinimide.

Phase 2: Chemoselective Borane Reduction

Objective: Reduce the imide carbonyls to methylene groups without cleaving the Boc group.

-

Reduction: Dissolve the succinimide from Phase 1 in anhydrous THF under an inert Argon atmosphere. Cool to 0 °C.

-

Slowly add BH₃·THF (1.0 M in THF, 4.0 eq) dropwise to manage the exothermic reaction and hydrogen gas evolution.

-

Heat the reaction to a gentle reflux (65 °C) for 12 hours.

-

Boron-Amine Complex Cleavage (Critical Step): Standard protocols use strong acids (e.g., HCl) to disrupt the stable boron-amine complex formed after reduction; however, this will cleave the acid-sensitive Boc group. To preserve the Boc moiety , quench the excess borane carefully with Methanol at 0 °C, then add Ethanolamine (2.0 eq) and reflux the mixture for 2 hours. Ethanolamine acts as a preferential ligand, sequestering the boron and releasing the free pyrrolidine without acidic degradation.

-

Workup: Extract extensively with Dichloromethane (DCM). Wash with brine, dry over Na₂SO₄, and concentrate to yield (S)-1-benzyl-3-(Boc-amino)pyrrolidine.

Phase 3: Catalytic Hydrogenolysis (Debenzylation)

Objective: Remove the benzyl protecting group to yield the final free-base pyrrolidine.

-

Dissolve the N-benzyl pyrrolidine intermediate in Methanol.

-

Add 10% Palladium on Carbon (Pd/C, 10% w/w).

-

Purge the reaction vessel with Argon, then introduce Hydrogen gas (H₂) via a balloon (1 atm).

-

Stir vigorously at room temperature for 12 hours.

-

Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite cake with excess Methanol. Concentrate the filtrate under reduced pressure to yield the target (S)-3-(Boc-amino)pyrrolidine as a pale yellow oil that crystallizes upon standing.

Quantitative Data & Quality Control Checkpoints

To ensure this protocol acts as a self-validating system, researchers must verify the integrity of the synthesis at each phase. Below is the standardized analytical data for comparison:

| Intermediate / Target Product | Expected Yield | TLC Checkpoint (Silica, Eluent) | Analytical Validation (MS / IR) |

| N-Boc-L-Aspartic anhydride | >95% | R_f = 0.6 (DCM:MeOH 9:1) | IR: 1860, 1790 cm⁻¹ (Anhydride C=O) |

| (S)-1-Benzyl-3-(Boc-amino)pyrrolidine-2,5-dione | 75–85% | R_f = 0.5 (Hexane:EtOAc 1:1) | ESI-MS: m/z [M+H]⁺ 305.1 |

| (S)-1-Benzyl-3-(Boc-amino)pyrrolidine | 80–90% | R_f = 0.3 (Hexane:EtOAc 1:1) | ESI-MS: m/z [M+H]⁺ 277.2 |

| (S)-3-(Boc-amino)pyrrolidine | >95% | R_f = 0.1 (DCM:MeOH 9:1, Ninhydrin active) | ESI-MS: m/z [M+H]⁺ 187.1 |

References

-

Han, Z.-J., Li, Y.-B., & Gu, B.-H. (2018). Economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid. Taylor & Francis. Available at:[Link]

Sources

Topic: Coupling Conditions for 3-(Boc-amino)pyrrolidine in Solid-Phase Peptide Synthesis

An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as stability, potency, and selectivity.[1][2] 3-(Boc-amino)pyrrolidine is a valuable building block for introducing a constrained, conformationally rigid diamine scaffold into peptidomimetics. However, its successful incorporation via Solid-Phase Peptide Synthesis (SPPS) is non-trivial. As a secondary amine, the pyrrolidine nitrogen presents significant steric hindrance, which can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and diminished final yields.[3][4] This document provides a comprehensive guide to the effective coupling of 3-(Boc-amino)pyrrolidine in SPPS. It elucidates the underlying chemical principles, compares various coupling strategies, offers detailed, field-proven protocols, and provides a systematic approach to troubleshooting common issues.

Introduction: The Challenge of Secondary Amine Acylation in SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides by providing a rapid and efficient method for their assembly on an insoluble resin support.[1][5] The process relies on a cycle of N-terminal protecting group removal (deprotection) followed by the coupling of the next amino acid.[1][6] While the coupling of primary amines is generally efficient, the acylation of secondary amines, such as the deprotected N-terminus of a resin-bound pyrrolidine, is significantly more challenging.

The primary obstacle is steric hindrance. The pyrrolidine ring shields the lone pair of the nitrogen, making it a less accessible nucleophile compared to a primary amine.[3][4] This reduced reactivity can result in acylation reactions that are 10 to 100 times slower than those of primary amines.[3] Consequently, standard coupling conditions often prove insufficient, necessitating the use of more potent reagents and optimized protocols to drive the reaction to completion.

Strategic Selection of Coupling Reagents

The choice of coupling reagent is the most critical factor for the successful incorporation of 3-(Boc-amino)pyrrolidine and the subsequent acylation of its secondary amine. The goal is to generate a highly reactive acylating species that can overcome the steric barrier. Reagents are broadly classified into two main categories: carbodiimides (often used with additives) and onium salts (aminium/uronium and phosphonium).

Carbodiimide-Based Methods

Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are popular due to their cost-effectiveness and the formation of a soluble urea byproduct.[7] However, when used alone, they lead to the formation of a moderately reactive O-acylisourea intermediate and can promote racemization.[8][9] The addition of nucleophilic additives is crucial.

-

DIC/HOBt: The classic combination of DIC and 1-hydroxybenzotriazole (HOBt) was a mainstay in SPPS for many years. HOBt intercepts the O-acylisourea to form an active ester, which reduces racemization and improves coupling efficiency.[9][10] While effective for many standard couplings, it can be insufficient for severely hindered systems.

-

DIC/Oxyma: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has emerged as a superior alternative to HOBt.[8] With a lower pKa, it forms a more reactive ester, leading to higher coupling efficiencies, particularly for sterically demanding couplings.[8][10][11] Furthermore, Oxyma is non-explosive, offering a significant safety advantage over HOBt and its derivatives.[8]

Onium Salt-Based Reagents

Onium salts are generally more powerful activating agents and are the reagents of choice for difficult couplings.[7][10]

-

Uronium/Aminium Reagents (HATU, HBTU, HCTU): These reagents react with the carboxylic acid to form highly reactive OAt- or OBt-esters.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective coupling reagents available.[12] It is based on the less acidic and more reactive additive HOAt (1-hydroxy-7-azabenzotriazole).[10] HATU is highly recommended for coupling both to the free amine of the peptide-resin and for coupling the 3-(Boc-amino)pyrrolidine itself.[13][14]

-

HBTU and HCTU are also highly efficient but are based on HOBt and 6-Cl-HOBt, respectively.[10] While effective, HATU often provides a slight advantage in speed and efficiency for the most challenging cases.[12]

-

-

Phosphonium Reagents (PyBOP, PyBrOP): These reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are also very effective. A key advantage is that they do not generate guanidinium-related byproducts, which can sometimes lead to capping of the N-terminus if the reagent is used in large excess.[10]

Comparative Overview of Recommended Coupling Conditions

The following table summarizes recommended conditions for coupling an incoming amino acid to the secondary amine of a resin-bound 3-aminopyrrolidine moiety.

| Coupling Reagent | Additive | Base (eq) | Amino Acid (eq) | Reagent (eq) | Solvent | Typical Time | Efficacy for Hindered Coupling |

| HATU | (Internal) | DIPEA (2.0-4.0) | 1.5 - 3.0 | 1.5 - 3.0 | DMF | 1 - 4 hr | Excellent |

| DIC | Oxyma | DIPEA (2.0) | 3.0 - 5.0 | 3.0 - 5.0 | DMF or DMF/DCM | 2 - 6 hr | Very Good |

| PyBOP | (Internal) | DIPEA (2.0-4.0) | 1.5 - 3.0 | 1.5 - 3.0 | DMF | 1 - 4 hr | Excellent |

| DIC | HOBt | DIPEA (2.0) | 3.0 - 5.0 | 3.0 - 5.0 | DMF or DMF/DCM | 4 - 16 hr | Good |

Note: Equivalents (eq) are relative to the resin loading capacity. DIPEA = N,N-Diisopropylethylamine; DMF = N,N-Dimethylformamide; DCM = Dichloromethane.

Experimental Protocols & Workflows

The following protocols are based on the Fmoc/tBu protection strategy, which is the most common methodology in modern SPPS.[5]

General SPPS Workflow for Incorporating 3-(Boc-amino)pyrrolidine

The diagram below illustrates the key steps in a single cycle of SPPS for adding an amino acid to the pyrrolidine nitrogen.

Caption: General SPPS cycle for coupling onto a secondary amine.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the primary choice for coupling to the sterically hindered secondary amine of the pyrrolidine ring.[13][14]

-

Resin Preparation: Following Fmoc deprotection of the resin-bound pyrrolidine and thorough washing with DMF, ensure the resin is well-swollen in fresh DMF in the reaction vessel.

-

Activation Mixture Preparation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (2.0 eq) and HATU (1.95 eq) in anhydrous DMF.

-

Activation: Add DIPEA (4.0 eq) to the activation mixture. Allow to pre-activate for 5-10 minutes at room temperature. The solution may change color.

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

-

Reaction: Agitate the mixture at room temperature for 1 to 4 hours. Reaction progress can be monitored via a Kaiser test. For particularly difficult sequences, reaction time can be extended or gentle heating (35-40°C) may be applied cautiously.[15][16]

-

Wash: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Efficient and Cost-Effective Coupling using DIC/Oxyma

This method provides a balance of high efficiency and lower cost compared to onium salts.[8][11]

-

Resin Preparation: As in Protocol 4.2, start with the deprotected, washed, and swollen peptide-resin.

-

Coupling Mixture Preparation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3.0 eq) and Oxyma (3.0 eq) in anhydrous DMF.

-

Coupling: Add the amino acid/Oxyma solution to the reaction vessel.

-

Initiation: Add DIC (3.0 eq) to the reaction vessel and immediately begin agitation.

-

Reaction: Allow the reaction to proceed for 2 to 6 hours at room temperature. Monitor for completion using the Kaiser test.

-

Wash: Following a negative Kaiser test, drain the vessel and wash the resin as described in Protocol 4.2.

Mechanism of Action: Carboxylic Acid Activation with HATU

To understand why HATU is so effective, it's essential to visualize the activation mechanism. HATU converts the relatively unreactive carboxylic acid into a highly electrophilic OAt-active ester, which is then readily attacked by the sterically hindered secondary amine.

Caption: Simplified mechanism of HATU-mediated carboxylic acid activation.

Troubleshooting Guide

A positive Kaiser test after the coupling step indicates the presence of unreacted secondary amines and requires immediate attention.

Caption: Decision tree for troubleshooting incomplete couplings.

-

Incomplete Coupling: The most common issue. The first recourse is to perform a "double coupling," which involves repeating the coupling step with a fresh batch of reagents.[16] If the coupling remains incomplete, it is advisable to cap the unreacted amines using a reagent like acetic anhydride to prevent the formation of deletion sequences.

-

Peptide Aggregation: As the peptide chain grows, it can fold back on itself, physically blocking the N-terminus.[3][16] This is particularly common with hydrophobic sequences. Switching the primary solvent from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts can help disrupt these secondary structures and improve reagent access.[11][16]

-

Racemization: While less common with onium salt reagents, racemization can occur, especially with sensitive amino acids like Cys and His.[17] Using high-quality reagents, minimizing pre-activation times, and avoiding excessive base can mitigate this risk.[18] The use of Oxyma as an additive is also known to suppress racemization effectively.[8]

Conclusion

The successful incorporation of 3-(Boc-amino)pyrrolidine into a growing peptide chain is a challenging but achievable goal in SPPS. The steric hindrance presented by the secondary amine necessitates a departure from standard coupling protocols. By selecting highly potent coupling reagents, such as HATU or DIC/Oxyma, and optimizing reaction conditions, researchers can effectively overcome the kinetic barrier to acylation. Careful monitoring of reaction completion and a systematic approach to troubleshooting are paramount for achieving high-purity peptides containing this valuable structural motif. The protocols and strategies outlined in this guide provide a robust framework for drug development professionals to leverage the unique conformational benefits of 3-aminopyrrolidine in the design of next-generation peptidomimetics.

References

- Benchchem. Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.

- Benchchem. Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.

- Benchchem. Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis.

- Kent, S. B., et al. (2026). Proximity-driven acceleration of challenging solid-phase peptide couplings. PMC - NIH.

- Merck Millipore. Novabiochem® Coupling reagents.

- Aapptec Peptides. Coupling Reagents.

- Benchchem.

- Al-Badran, F. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety.

- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Gyros Protein Technologies. Challenging SPPS: Difficult Sequences And Side Reactions.

- Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Nowick, J. S.

- Bachem. Introduction to Peptide Synthesis Methods.

- Benchchem. Technical Support Center: Fmoc-Solid-Phase Peptide Synthesis (SPPS).

- Albericio, F., et al. (2017). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.

- Peptide Chemistry. The Science of Peptalyzer™: Redefining SPPS Difficulty Prediction.

- Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.

- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Springer Nature Experiments. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.

- Biomatik. (2023).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]